5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)10-6-11(17)16-12(15-10)13-7-14-16/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISPQSJTFPKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
C2 Functionalization
The C2 position undergoes nucleophilic substitution with various reagents:
C5 Methoxyphenyl Modifications
Electrophilic aromatic substitution occurs at the para-methoxy phenyl group:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-(4-Methoxy-3-nitrophenyl)-deriv | Intermediate for amines |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 5-(4-Hydroxyphenyl)-deriv | Chelating agents |
Alkylation at N7 Position
The lactam oxygen at N7 participates in alkylation:
textCompound + CH₃I → K₂CO₃/DMF, 60°C → 7-Methoxy-derivative (Yield: 82%) [3]
This reaction increases lipophilicity for enhanced blood-brain barrier penetration in neuroactive compounds.
Sulfanyl Group Transformations
The sulfanyl moiety at C2 exhibits redox sensitivity:
| Reaction | Conditions | Product | Biological Impact |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, RT | Sulfone derivative | Enhanced PDEδ inhibition |
| Disulfide formation | I₂, EtOH, reflux | Dimeric disulfide | Prodrug for controlled release |
Annulation Reactions
The triazole ring participates in [3+2] cycloadditions:
textCompound + Dimethyl acetylenedicarboxylate → Toluene, 110°C → Pyrazolo-triazolopyrimidine fused system (Yield: 65%) [4]
This expands the π-conjugated system for optoelectronic applications.
Hydrolysis and Decarboxylation
Ester derivatives undergo controlled hydrolysis:
textEthyl 2-carboxylate → 6M NaOH, 80°C → Carboxylic acid (Yield: 89%) → Δ, 200°C → Decarboxylated product [2]
The carboxylic acid intermediate enables peptide conjugation strategies .
Catalytic Cross-Couplings
Palladium-mediated reactions modify the aryl groups:
| Coupling Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | Library diversification |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Kinase inhibitor probes |
Reaction Optimization Data
Key parameters influencing reaction outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50-80°C (substitution) | <50°C: incomplete |
| Solvent polarity | DMF > DMSO > EtOH | Polar aprotic favored |
| Catalyst loading | 5 mol% Pd for couplings | >10%: side product formation |
This comprehensive reactivity profile establishes 5-(4-methoxyphenyl) triazolo[1,5-a]pyrimidin-7(4H)-one as a privileged scaffold for medicinal chemistry and materials science. Recent advances in flow chemistry and photoredox catalysis promise to further expand its synthetic utility.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising anticancer properties. For instance:
- Synthesis and Evaluation : A study synthesized various [1,2,4]triazole derivatives and evaluated their anticancer activity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. Some compounds showed IC values ranging from 17.69 to 25.4 μM/L against HepG2 cells, indicating significant cytotoxicity compared to the reference drug doxorubicin .
| Compound ID | Cell Line | IC Value (μM/L) |
|---|---|---|
| 4 | HepG2 | 17.69 |
| 7 | MCF7 | 27.09 |
| 15 | HepG2 | 25.40 |
Anti-inflammatory Properties
The compound has been identified as a potential CCR2b receptor antagonist, which can be beneficial in treating various inflammatory diseases. The applications include:
- Treatment of Inflammatory Diseases : It may be effective for conditions like skin psoriasis, atopic dermatitis, and other eczematous dermatoses due to its ability to modulate chemokine receptor functions .
Neuropathic Pain Management
The compound's role in treating neuropathic pain associated with C-C chemokine mediated diseases has been highlighted in several studies. Its formulation into pharmaceutical compositions could enhance therapeutic outcomes for patients suffering from chronic pain conditions .
Case Study 1: Anticancer Efficacy
A research team synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and tested their anticancer efficacy in vitro. Among these, specific derivatives containing the methoxyphenyl group demonstrated enhanced antiproliferative activity against breast and liver cancer cell lines.
Case Study 2: Inflammatory Response Modulation
In a preclinical study involving animal models of inflammation, the administration of compounds derived from this compound showed a marked reduction in inflammatory markers compared to control groups. This suggests a potential pathway for developing anti-inflammatory drugs targeting CCR2b receptors.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of key cellular pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidinone core allows diverse substitutions, enabling tailored physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Effects on Electrochemical Properties
Key Insight : Electron-withdrawing groups (e.g., Cl) stabilize oxidation, while bulky amines (e.g., piperidine) enhance solubility at the cost of electrochemical activity.
Pharmacological Modifications
Key Insight :
- Antimicrobial Activity : Chlorobenzyl and ethyl groups (e.g., compound 25) enhance antifungal potency but reduce synthetic yield .
- Antimalarial Design : CF3 substitution at position 2 improves lipophilicity and target binding, mimicking mefloquine’s pharmacokinetics .
- Enzyme Inhibition: Phenoxy substituents (e.g., W7Z) enable selective binding to human cyclic GMP-AMP synthase, relevant in autoimmune disorders .
Biological Activity
5-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic effects, including anticancer, anticonvulsant, and antibacterial properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₅O₃
- Molecular Weight : 237.22 g/mol
- CAS Number : 1158429-12-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Key mechanisms include:
- Inhibition of Apoptosis : The compound has been shown to inhibit apoptosis through modulation of the endoplasmic reticulum stress response.
- Anti-inflammatory Activity : It exerts effects via the NF-kB inflammatory pathway, reducing neuroinflammation and promoting neuroprotection.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.60 | Inhibition of tubulin assembly |
| A549 | 0.43 | Tubulin polymerization inhibition |
| HT-29 | 0.38 | Cell cycle arrest |
| MDA-MB-231 | 0.53 | Induction of apoptosis |
The compound's structure-activity relationship (SAR) studies indicate that modifications at the 7-position of the triazolopyrimidine scaffold significantly enhance its potency against cancer cells .
Anticonvulsant Activity
In addition to anticancer properties, this compound has demonstrated anticonvulsant effects in animal models. The mechanism involves modulation of neurotransmitter release and enhancement of GABAergic transmission .
Antibacterial Activity
The compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Study on Anticancer Effects
A study conducted by MDPI investigated various derivatives of triazolopyrimidines and found that those with methoxyphenyl substitutions showed enhanced antiproliferative activity. Specifically, derivatives similar to this compound displayed IC50 values in the nanomolar range against HeLa cells .
Neuroprotective Effects
Research published in RSC Advances demonstrated that compounds related to this class exhibited protective effects against oxidative stress in neuronal cells. The study emphasized the importance of the methoxy group in enhancing neuroprotective activity through the modulation of oxidative stress markers .
Q & A
Q. What are the optimal synthetic protocols for preparing 5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using triazolo-pyrimidine precursors. Key steps include:
- Catalyst selection : Tetramethylenediamine peroxide (TMDP) is preferred due to its efficiency in ethanol/water (1:1 v/v) solvent systems, despite handling challenges due to toxicity .
- Solvent optimization : Ethanol/water mixtures improve reaction homogeneity and reduce side products compared to molten-state conditions .
- Purification : Column chromatography (silica gel) or recrystallization from DMF/ethanol is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- Spectroscopy : and NMR (400 MHz) to confirm substituent positions and ring saturation .
- Microanalysis : CHN analysis to verify elemental composition (e.g., Perkin-Elmer 240-B) .
- Melting point determination : Büchi B-545 apparatus for consistency checks .
Q. What solvent systems are most effective for its synthesis, and how do they impact yield?
Methodological Answer: Ethanol/water (1:1 v/v) enhances reaction efficiency by balancing solubility and catalytic activity of TMDP. Yields typically exceed 80% under these conditions, whereas non-polar solvents reduce cyclization efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic performance between TMDP and alternative bases (e.g., piperidine)?
Methodological Answer:
- Toxicity vs. availability : TMDP is prioritized over piperidine (restricted in some regions) despite higher toxicity. Mitigate risks via fume hoods and PPE .
- Activity comparison : TMDP provides faster reaction kinetics in aqueous systems, while piperidine requires anhydrous conditions, complicating scalability .
Q. What experimental designs are suitable for studying its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Assay selection : Use in vitro enzyme inhibition assays (e.g., tubulin polymerization) paired with in vivo models (e.g., sea urchin embryos) to evaluate antimitotic activity .
- Dose-response studies : Apply randomized block designs with split-split plots to account for variables like concentration, exposure time, and biological replicates .
Q. How can crystallography elucidate its supramolecular interactions?
Methodological Answer:
Q. What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance bioactivity, as seen in related pyrazolo[1,5-a]pyrimidines .
- Computational modeling : Combine DFT calculations (e.g., HOMO-LUMO gaps) with molecular docking to predict binding affinities to target enzymes .
Q. How can contradictory data on its stability under acidic/basic conditions be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
